8-Bromo-2'-deoxyadenosine
Overview
Description
8-Bromo-2’-deoxyadenosine is an organobromine compound that is a modified form of 2’-deoxyadenosine. It features a bromine substituent at the 8th position of the adenosine ring system. This compound is a member of the adenosines and is often used in structural studies of oligonucleotides due to its unique properties .
Mechanism of Action
Target of Action
8-Bromo-2’-deoxyadenosine is a modified 2’-deoxyadenosine having a bromo substituent at position 8 of the adenosine ring system . It is a purine nucleoside analog and its primary targets are indolent lymphoid malignancies .
Mode of Action
The compound interacts with its targets primarily through the inhibition of DNA synthesis and induction of apoptosis . The UV photolysis of 8-bromo-2′-deoxyadenosine leads to the formation of the C8 radical .
Biochemical Pathways
The major biochemical pathway involves the photolytic cleavage of the C-Br bond, leading to the formation of the C8 radical . In methanol, subsequent hydrogen abstraction from the solvent is the main radical reaction . In water or acetonitrile, intramolecular hydrogen abstraction from the sugar moiety, to give the c5′ radical, is the major path .
Result of Action
The C5′ radical undergoes a cyclization reaction on the adenine and gives the aminyl radical . Steady-state photolysis studies in acetonitrile have shown the conversion of 8-bromo-2′-deoxyadenosine to 5′,8-cyclo-2′-deoxyadenosine .
Action Environment
The action of 8-Bromo-2’-deoxyadenosine is influenced by environmental factors such as the presence of additives like halide anions and the type of solvent used . For instance, the UV photolysis of 8-bromo-2′-deoxyadenosine has been investigated in different solvents .
Biochemical Analysis
Biochemical Properties
8-Bromo-2’-deoxyadenosine is known to interact with various biomolecules. It is a purine nucleoside analog, which means it can interact with enzymes, proteins, and other biomolecules that normally interact with adenosine . The nature of these interactions is largely dependent on the specific biochemical context .
Cellular Effects
The effects of 8-Bromo-2’-deoxyadenosine on cells are complex and multifaceted. It has been shown to inhibit DNA synthesis and induce apoptosis, which are critical processes in cell function . It also influences cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 8-Bromo-2’-deoxyadenosine exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The bromine substitution induces marked structural changes within the protein’s active site by engaging crucial catalytic residues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromo-2’-deoxyadenosine can change over time. For example, the UV photolysis of 8-Bromo-2’-deoxyadenosine has been investigated in different solvents and in the presence of additives like halide anions . Photolytic cleavage of the C-Br bond leads to formation of the C8 radical .
Metabolic Pathways
8-Bromo-2’-deoxyadenosine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 8-Bromo-2’-deoxyadenosine typically involves the bromination of 2’-deoxyadenosine. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position. The process involves the use of bromine or bromine-containing reagents in an appropriate solvent, such as acetonitrile or methanol .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications. The reaction conditions are optimized to achieve high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2’-deoxyadenosine undergoes various chemical reactions, including:
Photolytic Cleavage: UV photolysis leads to the cleavage of the C-Br bond, forming the C8 radical.
Hydrogen Abstraction: In methanol, hydrogen abstraction from the solvent is the main radical reaction.
Common Reagents and Conditions:
Photolysis: UV light is used to induce photolytic cleavage.
Solvents: Methanol, water, and acetonitrile are commonly used solvents.
Major Products:
5’,8-Cyclo-2’-deoxyadenosine: Formed through cyclization reactions involving the C5’ radical.
Scientific Research Applications
8-Bromo-2’-deoxyadenosine has several applications in scientific research:
Comparison with Similar Compounds
8-Bromo-2’-deoxyguanosine: Similar in structure and used in similar applications for structural studies of oligonucleotides.
2’-Deoxyadenosine: The parent compound without the bromine substituent, used widely in nucleic acid research.
Uniqueness: 8-Bromo-2’-deoxyadenosine is unique due to its bromine substituent, which allows for specific photochemical reactions and radical formation. This makes it particularly useful for studying DNA damage and repair mechanisms, as well as for structural studies of nucleotides .
Properties
IUPAC Name |
5-(6-amino-8-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O3/c11-10-15-7-8(12)13-3-14-9(7)16(10)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBIVXMQFIQOGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2Br)N)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40933787 | |
Record name | 8-Bromo-9-(2-deoxypentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40933787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14985-44-5 | |
Record name | NSC79220 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79220 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Bromo-9-(2-deoxypentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40933787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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